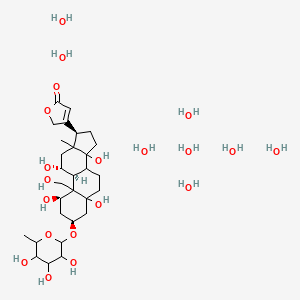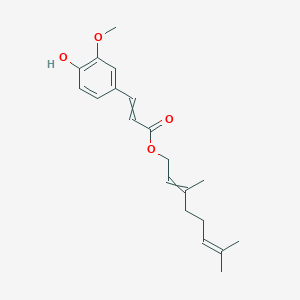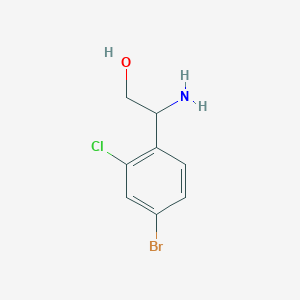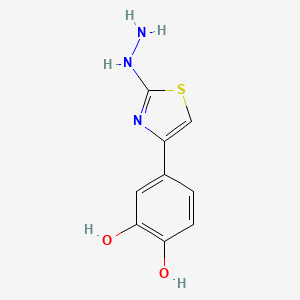
1,3-Butadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadienal: is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid that is known for its role as an intermediate in various chemical reactions. This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility in forming different products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Butadienal can be synthesized through several methods. One common approach involves the catalytic conversion of ethanol. This process typically uses a Zr-based catalyst at temperatures ranging from 350 to 400°C . The ethanol undergoes dehydrogenation to form acetaldehyde, which then reacts further to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the steam cracking process used to generate ethylene and other alkenes . This method involves heating aliphatic hydrocarbons to very high temperatures, resulting in a mixture of unsaturated hydrocarbons, including this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Butadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butadiene epoxide.
Reduction: It can be reduced to form butadiene alcohol.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Butadiene epoxide.
Reduction: Butadiene alcohol.
Substitution: Halogenated butadiene derivatives.
Aplicaciones Científicas De Investigación
1,3-Butadienal has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,3-butadienal involves its reactivity with various molecular targets. It can form adducts with nucleophiles, such as DNA and proteins, leading to potential mutagenic and carcinogenic effects . The pathways involved include the formation of epoxide intermediates, which can further react with cellular components.
Comparación Con Compuestos Similares
1,3-Butadiene: A related compound with similar reactivity but lacking the aldehyde functional group.
Uniqueness: 1,3-Butadienal is unique due to its aldehyde functional group, which imparts distinct reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
50888-73-8 |
|---|---|
Fórmula molecular |
C4H4O |
Peso molecular |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2-3H,1H2 |
Clave InChI |
XGIVOKYSENAIBM-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



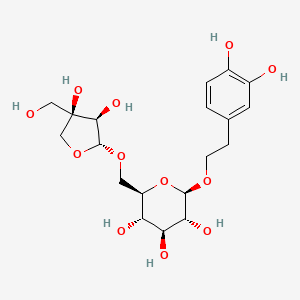
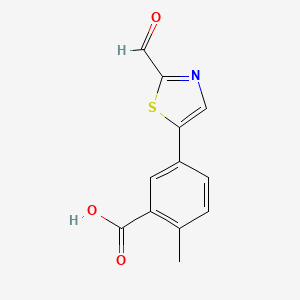

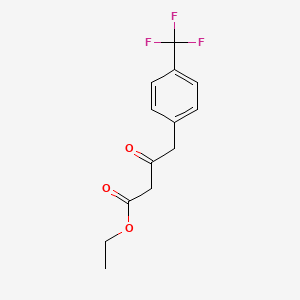
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)



![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
